LogP as a Lipophilicity Indicator for Membrane Permeability
The predicted LogP of N-(2,3-dimethoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is 1.34 [1]. This value positions the compound with borderline CNS drug-like lipophilicity (typically LogP 1–3) [2]. Its closest analog, 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine, exhibits a higher LogP of 3.59 , indicating a greater potential for passive membrane permeability but also a higher non-specific binding risk. The diphenylmethyl analog shows an even higher LogP of 4.83 , placing it firmly outside preferred CNS drug space.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.34 |
| Comparator Or Baseline | 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine: LogP = 3.59; N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine: LogP = 4.83 |
| Quantified Difference | ΔLogP = 2.25 (vs. 4-chlorophenyl analog); ΔLogP = 3.49 (vs. diphenylmethyl analog) |
| Conditions | Computational prediction; consistent method (silico) across database entries (Hit2Lead/ECBD) |
Why This Matters
This LogP difference influences the selection for CNS vs. peripheral target screens, as a lower LogP generally indicates better solubility and lower off-target binding, while a higher LogP may be preferred for intracellular or membrane-bound targets.
- [1] ECBD Database. Compound EOS20372. clogP: 1.34. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
